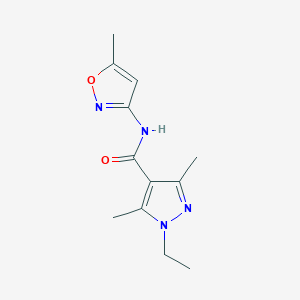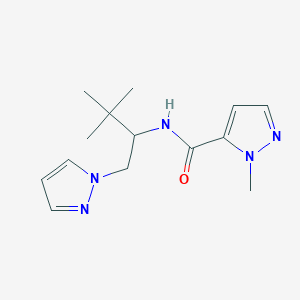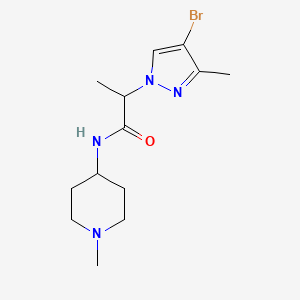
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE
Overview
Description
2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.
Amidation: The final step involves the reaction of the alkylated pyrazole with 5-methyl-2-pyridinecarboxylic acid or its derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by substitution reactions on the pyrazole ring.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Catalysis: Pyrazole derivatives can act as ligands in coordination chemistry.
Biology
Enzyme inhibitors: Potential use as inhibitors of specific enzymes due to their structural similarity to natural substrates.
Antimicrobial agents: Some pyrazole derivatives exhibit antimicrobial activity.
Medicine
Drug development: Investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Agriculture: Used in the development of agrochemicals such as herbicides and fungicides.
Materials science:
Mechanism of Action
The mechanism of action of 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-2-pyridinyl)propanamide: Lacks the nitro group, which may affect its biological activity.
2-(4-nitro-1H-pyrazol-1-yl)-N-(5-methyl-2-pyridinyl)propanamide: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the nitro group and the specific substitution pattern on the pyrazole ring makes 2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(5-METHYL-2-PYRIDYL)PROPANAMIDE unique. These structural features can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-8-4-5-12(14-6-8)15-13(19)10(3)17-7-11(18(20)21)9(2)16-17/h4-7,10H,1-3H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADIEDNWICTSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)N2C=C(C(=N2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B4347526.png)
![[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER](/img/structure/B4347543.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4347550.png)
![N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4347566.png)
![N~5~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4347569.png)
![N-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4347573.png)
![4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4347584.png)


![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4347587.png)



